molecular formula C28H35BrN6O3 B13179748 Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate

Cat. No.: B13179748
M. Wt: 583.5 g/mol
InChI Key: KVWQZDSEVOVIKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting cyclin-dependent kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the pyrido[2,3-d]pyrimidin-2-yl core.

    Attachment of the cyclopentyl and methyl groups: These groups are introduced through alkylation reactions.

    Coupling with piperazine: The final step involves coupling the modified pyrido[2,3-d]pyrimidin-2-yl core with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It serves as a precursor in the development of drugs targeting cyclin-dependent kinases, which are crucial in cell cycle regulation.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, particularly cyclin-dependent kinases. These kinases play a vital role in regulating the cell cycle, and inhibition of their activity can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.

Uniqueness

Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the bromine atom, which confer distinct chemical properties and biological activity. Its role as an intermediate in the synthesis of various pharmacologically active molecules further highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C28H35BrN6O3

Molecular Weight

583.5 g/mol

IUPAC Name

tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H35BrN6O3/c1-18-22-17-30-26(32-24(22)35(25(36)23(18)29)21-7-5-6-8-21)31-19-9-11-20(12-10-19)33-13-15-34(16-14-33)27(37)38-28(2,3)4/h9-12,17,21H,5-8,13-16H2,1-4H3,(H,30,31,32)

InChI Key

KVWQZDSEVOVIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br

Origin of Product

United States

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